molecular formula C7H8N2O3 B1474291 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid CAS No. 1600925-50-5

2-((4-Methylpyrimidin-2-yl)oxy)acetic acid

Cat. No.: B1474291
CAS No.: 1600925-50-5
M. Wt: 168.15 g/mol
InChI Key: OBGGEOUFFBDAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Methylpyrimidin-2-yl)oxy)acetic acid (CAS 1600925-50-5) is a high-purity pyrimidine-based carboxylic acid with a molecular formula of C7H8N2O3 and a molecular weight of 168.15 g/mol . This compound is offered exclusively for research and development purposes, such as serving as a key synthetic intermediate or building block in medicinal chemistry and drug discovery programs . The pyrimidine core is a privileged structure in pharmacology, found in a wide range of bioactive molecules, making this compound a valuable template for the design and synthesis of novel therapeutic agents. Researchers can utilize this material in coupling reactions, via its carboxylic acid group, to create amide or ester derivatives, or to explore its potential in modulating biological targets. It is supplied with a guaranteed purity of 98% and should be stored at 2-8°C to ensure long-term stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-2-3-8-7(9-5)12-4-6(10)11/h2-3H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGGEOUFFBDAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-Methylpyrimidin-2-yl)oxy)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, drawing from diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methylpyrimidine derivatives with acetic acid or its derivatives under controlled conditions. Characterization methods such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have indicated that derivatives containing pyrimidine rings can demonstrate notable antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus species . The mechanism often involves disruption of bacterial membrane integrity due to the presence of phenolic groups, which enhance membrane permeability and lead to cell lysis.

Table 1: Antibacterial Activity of Pyrimidine Derivatives

CompoundTarget BacteriaInhibition Zone (mm)Concentration (mg/mL)
Z5A11Staphylococcus aureus10 - 311 - 250
Z5A2Bacillus12 - 315 - 250

Anti-Diabetic Properties

Another area of investigation is the anti-diabetic potential of compounds related to this compound. A recent study demonstrated that a related compound exhibited significant inhibition of α-amylase and α-glucosidase enzymes, which are crucial in carbohydrate metabolism. The IC50 values were reported as follows:

  • α-Amylase : IC50 = 3.23 μg/mL
  • α-Glucosidase : IC50 = 5.10 μg/mL .

These findings suggest that such compounds could be developed into therapeutic agents for managing diabetes.

Analgesic and Anti-Inflammatory Effects

In vivo studies have also evaluated the analgesic and anti-inflammatory effects of related compounds. For example, one study reported a significant analgesic effect in acetic acid-induced pain models, with percent effects ranging from 55% to 86% at various doses . Additionally, anti-inflammatory activity was confirmed through carrageenan-induced edema models, where significant reductions in paw swelling were observed.

Table 2: Analgesic Effects of Related Compounds

CompoundDose (mg/kg)Percent Effect (%)
MT-12086.00
MT-11060.06
MT-1555.29

Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between these compounds and their biological targets. For instance, docking studies with COX-2 revealed binding affinities comparable to standard analgesics like Diclofenac, suggesting potential for development as anti-inflammatory agents .

Case Studies

Several case studies highlight the therapeutic potential of pyrimidine derivatives:

  • Case Study on Antimicrobial Efficacy : A study involving a series of pyrimidine derivatives showed that modifications at specific positions significantly enhanced antibacterial activity against resistant strains .
  • Diabetes Management : Clinical trials are underway to evaluate the efficacy of pyrimidine-based compounds in diabetic patients, focusing on their ability to regulate blood glucose levels through enzyme inhibition .
  • Pain Management : Preclinical models have demonstrated that certain derivatives provide effective pain relief comparable to traditional analgesics, warranting further investigation into their clinical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

a) 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
  • Structure : Replaces the oxyacetic acid group with a chloro substituent and a carboxylic acid at the 4-position.
  • Key Differences : The chloro group enhances electrophilicity, enabling nucleophilic substitution reactions, while the carboxylic acid at position 4 alters hydrogen-bonding patterns compared to the acetic acid at position 2 in the target compound.
  • Applications : Likely used as a synthetic intermediate for pharmaceuticals or ligands, though safety data indicate handling precautions due to its 100% concentration .
b) 2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic Acid
  • Structure: Incorporates a pyridin-3-yl group at position 2 and a ketone at position 6, creating a dihydropyrimidinone scaffold.
  • The dihydro structure may reduce aromaticity, affecting binding to biological targets compared to the fully aromatic target compound .

Linker Modifications: Ether vs. Thioether vs. Sulfonamide

a) 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic Acid
  • Structure : Replaces the ether oxygen with a sulfur atom, forming a thioether linkage.
  • Key Differences : The thioether increases lipophilicity and may enhance metal coordination in polymers. Synthesis involves 2-bromoacetic acid, similar to methods for oxygen-linked analogs, but yields different crystal packing due to S–H interactions .
b) 2-[2-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]anilino]-3,6-dioxo-cyclohexa-1,4-dien-1-yl]acetic Acid (5c1)
  • Structure: Features a sulfonamide bridge and a quinoid ring system.
  • Key Differences: The sulfonamide group introduces rigidity and hydrogen-bonding capacity, while the quinoid structure confers redox activity, as evidenced by LC/MS data showing hydroquinoid intermediates .

Pyrimidine vs. Pyridine Core

a) Triclopyr ((3,5,6-Trichloro-2-pyridinyl)oxy)acetic Acid
  • Structure : Replaces the pyrimidine ring with a pyridine core and adds trichloro substituents.
  • Key Differences : The pyridine ring reduces hydrogen-bonding sites compared to pyrimidine. The trichloro groups enhance herbicidal activity (e.g., Garlon®), suggesting that halogenation significantly impacts bioactivity compared to the methyl group in the target compound .

Ester Derivatives and Prodrug Potential

a) Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
  • Structure : Ethyl ester of a thioether-linked acetic acid with a thietane ring.
  • Key Differences: The ester group improves membrane permeability, acting as a prodrug.

Data Tables for Key Analogs

Compound Name CAS Number Molecular Formula Key Substituents/Linkers Notable Properties/Applications Reference
2-((4-Methylpyrimidin-2-yl)oxy)acetic Acid Not Provided C₇H₈N₂O₃ 4-methyl, ether-linked acetic acid Theoretical intermediate for drug design -
2-Chloro-6-methylpyrimidine-4-carboxylic Acid 89581-58-8 C₆H₅ClN₂O₂ 2-chloro, 4-carboxylic acid Synthetic intermediate; high purity
Triclopyr 55335-06-3 C₇H₄Cl₃NO₃ Pyridine core, trichloro, acetic acid Herbicide (Garlon®)
2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic Acid Not Provided C₁₁H₉N₃O₂S Thioether linker Coordination polymer precursor
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Not Provided C₁₂H₁₆N₂O₃S₂ Thietane ring, ethyl ester Prodrug potential

Research Findings and Implications

  • Synthetic Flexibility : The acetic acid moiety in pyrimidine derivatives is commonly introduced via alkylation with bromoacetic acid or esters, as seen in and . Yields and purity depend on the leaving group and reaction pH .
  • Biological Activity : Sulfonamide and thioether analogs (e.g., 5c1, 5c2) exhibit antibacterial properties, suggesting that modifying the linker or substituents can tune bioactivity .
  • Material Science Applications : Thioether-linked pyrimidines form stable coordination polymers due to sulfur’s metal-binding affinity, whereas ether-linked analogs may prioritize hydrogen bonding .

Preparation Methods

Catalyst Activation and Nucleophilic Substitution Method

A patent (EP2537832A1) describes a detailed method for preparing pyrimidinyl ether derivatives that can be adapted for 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid synthesis. The key steps include:

  • Catalyst Activation : The base catalyst, such as potassium carbonate (K2CO3), is calcined at 320–360°C for several hours to remove crystal water and create a porous structure, enhancing catalytic activity. This is followed by grinding and heating under reduced pressure to maintain anhydrous conditions.

  • Nucleophilic Substitution Reaction : The activated catalyst is used in a reaction mixture containing dimethylformamide (DMF) as solvent, the chloropyrimidine derivative, and the nucleophile (e.g., hydroxyacetic acid derivative). The reaction is conducted at 60–70°C for 8 hours.

  • Post-Reaction Processing : The mixture is filtered, and solvents are removed under reduced pressure. The crude product is purified by extraction with ethyl acetate, washing, drying, and distillation to isolate the desired etherified pyrimidine compound.

  • Deprotection or Further Modification : If a protected ester intermediate is formed (e.g., methyl ester), acid or heat treatment under vacuum is applied to convert it into the free acid form.

Step Conditions Purpose Notes
Catalyst calcination 320–360°C, 3.5 h Remove water, increase porosity Enhances catalyst efficiency
Catalyst grinding & heating 80–95°C, 3.5 h, 30 mmHg Maintain dryness, activate catalyst Prevents water interference in reaction
Reaction DMF solvent, 60–70°C, 8 h Nucleophilic substitution Chloropyrimidine + hydroxyacetic acid derivative
Purification Filtration, extraction, drying, distillation Isolate product Ensures high purity

This method emphasizes the importance of catalyst activation to improve yield and reaction efficiency, addressing common issues of low catalytic activity and side reactions caused by moisture.

Synthetic Route Involving Pyrimidine Ring Functionalization

A research article (PMC10388319) outlines a synthetic approach involving the modification of 2,4-dichloro-6-methylpyrimidine to introduce ether-linked substituents, which is relevant for preparing analogs such as this compound:

  • Stepwise Substitution : The chlorine at the 2-position of the pyrimidine ring is displaced by nucleophiles such as hydroxyalkyl amines or hydroxyacetic acid derivatives in the presence of bases like DIPEA (N,N-diisopropylethylamine) and mild heating (20–80°C).

  • Use of Acetic Acid or Derivatives : The hydroxy group on the nucleophile reacts with the chloropyrimidine to form the ether linkage, producing intermediates that can be further purified by column chromatography.

  • Reaction Solvents and Conditions : Common solvents include tetrahydrofuran (THF), isopropanol, and DMF. Reaction times vary from 12 hours to overnight, with yields ranging from moderate (30–60%) to good (up to 81%) depending on the substituents and purification methods.

  • Functional Group Transformations : Tosylation of hydroxyl groups followed by azide substitution and hydrogenation can be employed for further derivatization, although these steps are more relevant for complex PROTAC molecules rather than the simple acid .

Reaction Step Reagents Conditions Yield (%) Notes
Chloropyrimidine + hydroxyalkyl amine DIPEA, THF, 20°C, 12 h 31% Initial substitution
Aminophenylacetamide + intermediate Acetic acid, isopropanol, 80°C, 12 h 60–81% Formation of ether linkage
Tosylation and azide substitution TsCl, NaN3 Variable For advanced derivatives

This approach highlights the nucleophilic aromatic substitution on the pyrimidine ring as a viable route to introduce the oxyacetic acid moiety, with careful control of reaction parameters to optimize yield and purity.

Comparative Analysis of Preparation Methods

Aspect Catalyst Activation Method (Patent) Pyrimidine Functionalization Method (Research)
Catalyst Activated K2CO3 or Na2CO3 Base such as DIPEA
Solvent DMF THF, isopropanol, DMF
Temperature 60–70°C 20–80°C
Reaction Time 8 hours 12 hours or overnight
Yield Up to 80% (purity ~78.5%) 30–81% depending on step
Purification Extraction, distillation Column chromatography
Key Advantage High catalyst efficiency, anhydrous conditions Flexibility in substituent introduction

Research Findings and Notes

  • Catalyst activation by calcination significantly improves the substitution reaction efficiency by removing water and increasing catalyst surface area.

  • Use of DMF as solvent facilitates good solubility of reactants and supports nucleophilic substitution under mild heating.

  • The substitution reaction is sensitive to moisture; thus, maintaining anhydrous conditions is critical.

  • The pyrimidine ring's chlorine atoms are reactive sites for nucleophilic attack, allowing selective introduction of the oxyacetic acid moiety.

  • Purification methods vary; column chromatography offers high purity but may reduce overall yield, whereas extraction and distillation are more scalable.

  • Reaction yields and purities reported in the literature and patents indicate that optimized catalyst activation and reaction conditions can achieve yields around 80% with high purity.

Q & A

Q. What are the common synthetic routes for 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid?

A typical method involves nucleophilic substitution between a pyrimidine derivative (e.g., 4-methylpyrimidine-2-thiol) and bromoacetic acid under basic conditions. For example, in analogous syntheses, 2-bromoacetic acid is reacted with a pyrimidine-thiol intermediate in water at room temperature for 4 hours, followed by pH adjustment to ~4 using dilute HCl to precipitate the product . Crystallization from methanol yields pure crystals suitable for X-ray diffraction . Variations in solvent (e.g., aqueous vs. organic) and reaction time can influence yield.

Q. How is the purity and structural integrity of the compound verified experimentally?

  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Hydrogen atoms are positioned geometrically (C–H 0.93–0.97 Å) and refined as riding models using programs like SHELXL .
  • Spectroscopy : NMR (¹H/¹³C) confirms functional groups, while mass spectrometry (MS) validates molecular weight.
  • Chromatography : HPLC or TLC assesses purity, with retention times compared to standards .

Q. What safety precautions are essential during synthesis and handling?

  • Personal Protective Equipment (PPE) : Wear NIOSH/EN 166-certified safety glasses, gloves, and a lab coat. Inspect gloves for integrity before use and dispose of contaminated gloves properly .
  • Engineering controls : Use fume hoods to avoid inhalation of dust/aerosols. Wash hands thoroughly after handling .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms, twinning) be resolved?

  • Disorder modeling : Use SHELXL’s PART instruction to refine disordered segments.
  • Twinning : For twinned crystals, employ HKLF5 format data and refine twin laws (e.g., BASF parameter in SHELXL) .
  • Hydrogen bonding : Validate interactions via geometric restraints (e.g., DFIX in SHELXL) and compare with motifs like the R22(8) pattern common in pyrimidine-carboxylic acid systems .

Q. What strategies optimize reaction yields in large-scale syntheses?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of the pyrimidine oxygen.
  • Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution .
  • pH control : Maintain mildly basic conditions (pH 8–9) during reaction to deprotonate the pyrimidine-thiol intermediate .

Q. How do hydrogen-bonding networks and crystal packing influence physicochemical properties?

The compound’s acetic acid group can form dimeric R22(8) motifs with pyrimidine N-atoms, stabilizing the crystal lattice . These interactions affect solubility and melting behavior. Computational tools (e.g., Mercury CSD) map packing motifs, while Hirshfeld surface analysis quantifies intermolecular contacts .

Q. How is stability under oxidative/reductive conditions evaluated?

  • Oxidative stability : Treat with KMnO₄ or CrO₃ in acidic media and monitor degradation via HPLC. The acetic acid moiety is prone to decarboxylation under strong oxidation .
  • Reductive stability : Test with NaBH₄ or LiAlH₄; FT-IR tracks carbonyl group reduction .

Q. How can low purity or byproduct formation be mitigated during synthesis?

  • Recrystallization : Use methanol/water mixtures to remove unreacted starting materials .
  • Byproduct identification : LC-MS or GC-MS detects impurities. Adjust stoichiometry (e.g., excess bromoacetic acid) to minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-Methylpyrimidin-2-yl)oxy)acetic acid
Reactant of Route 2
Reactant of Route 2
2-((4-Methylpyrimidin-2-yl)oxy)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.